molecular formula C19H19N3O2 B3147130 4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 615281-70-4

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B3147130
CAS No.: 615281-70-4
M. Wt: 321.4 g/mol
InChI Key: BGLBPUSDCYOTTO-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidinone moiety, with an ethoxyphenyl group attached to the pyrrolidinone ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of an appropriate amine with a suitable carbonyl compound.

    Coupling of Benzimidazole and Pyrrolidinone Rings: The benzimidazole and pyrrolidinone rings can be coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced by the reaction of the coupled product with an appropriate ethoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.

    Reduction Products: Reduced derivatives of the benzimidazole or pyrrolidinone rings.

    Substitution Products: Substituted derivatives with various functional groups attached to the benzimidazole or pyrrolidinone rings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

    Ethoxyphenyl Derivatives: Compounds with similar ethoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzimidazole, pyrrolidinone, and ethoxyphenyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

List of Similar Compounds

  • 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
  • 4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-15-9-7-14(8-10-15)22-12-13(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,13H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLBPUSDCYOTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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